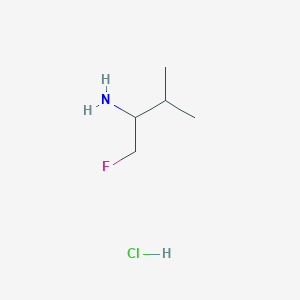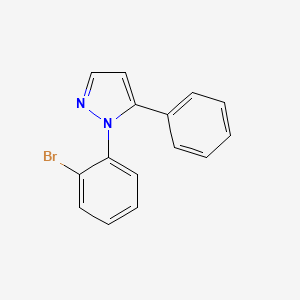
Ethyl 2-methyl-4-(triphenylphosphoranylidene)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethoxycarbonylethylethylidene)triphenylphosporane is a chemical compound with the molecular formula C23H23O2P and a molecular weight of 362.41 g/mol . It is also known by other names such as ethyl 2-triphenylphosphoranylidene propanoate and carbethoxyethylidene triphenylphosphorane . This compound is an important intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Méthodes De Préparation
(1-Ethoxycarbonylethylethylidene)triphenylphosporane can be synthesized through various synthetic routes. One common method involves the reaction of triphenylphosphine with ethyl 2-bromoacetate under specific reaction conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation . The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Analyse Des Réactions Chimiques
(1-Ethoxycarbonylethylethylidene)triphenylphosporane undergoes several types of chemical reactions, including:
Olefination: This compound is commonly used in the Horner-Wadsworth-Emmons reaction to form carbon-carbon double bonds (olefins).
Substitution: It can participate in nucleophilic substitution reactions with various electrophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under certain conditions.
Common reagents used in these reactions include bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation, and solvents like THF or dichloromethane (DCM) . The major products formed from these reactions are typically olefins or substituted phosphoranes .
Applications De Recherche Scientifique
(1-Ethoxycarbonylethylethylidene)triphenylphosporane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Pharmaceuticals: The compound serves as an intermediate in the production of various drugs and active pharmaceutical ingredients (APIs).
Agrochemicals: It is utilized in the synthesis of agrochemical compounds, such as herbicides and pesticides.
Material Science: The compound is also explored for its potential in creating novel materials with unique properties.
Mécanisme D'action
The mechanism of action of (1-Ethoxycarbonylethylethylidene)triphenylphosporane primarily involves its role as a nucleophilic reagent in organic reactions . The compound’s triphenylphosphorane moiety acts as a nucleophile, attacking electrophilic centers in substrates to form new carbon-carbon or carbon-heteroatom bonds . This nucleophilic attack is facilitated by the electron-donating properties of the triphenylphosphine group .
Comparaison Avec Des Composés Similaires
(1-Ethoxycarbonylethylethylidene)triphenylphosporane can be compared with other similar compounds, such as:
Ethyl 2-triphenylphosphoranylidene acetate: Similar in structure but with an acetate group instead of a propanoate group.
Methyl 2-triphenylphosphoranylidene propanoate: Similar in structure but with a methyl ester instead of an ethyl ester.
The uniqueness of (1-Ethoxycarbonylethylethylidene)triphenylphosporane lies in its specific reactivity and the stability provided by the ethyl ester group, making it a valuable reagent in various synthetic applications .
Propriétés
Formule moléculaire |
C25H27O2P |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
ethyl 2-methyl-4-(triphenyl-λ5-phosphanylidene)butanoate |
InChI |
InChI=1S/C25H27O2P/c1-3-27-25(26)21(2)19-20-28(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21H,3,19H2,1-2H3 |
Clé InChI |
ZWPZUTCTNAEGSE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


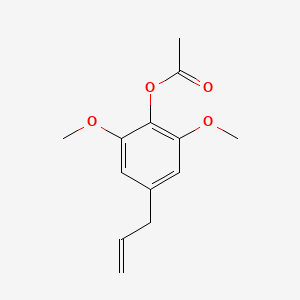

![2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide](/img/structure/B11926492.png)
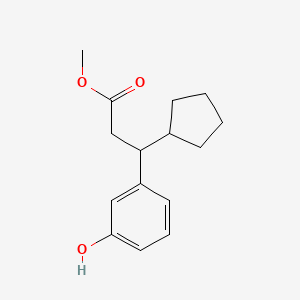

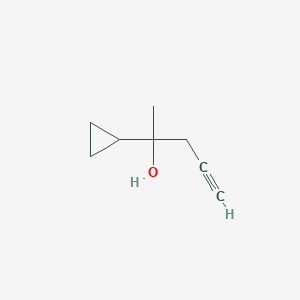
![2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate](/img/structure/B11926532.png)
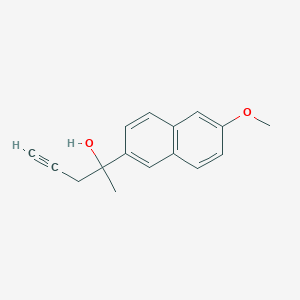
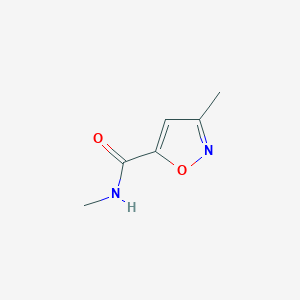
![2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride](/img/structure/B11926548.png)
